molecular formula C23H23N3O2S2 B11282998 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B11282998
M. Wt: 437.6 g/mol
InChI Key: AJPKOTNPUQFUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a benzyl group, and an ethylphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as aminothiophenes and carbonyl compounds, under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate.

    Attachment of the Ethylphenylacetamide Moiety: This step involves the reaction of the intermediate compound with 4-ethylphenylacetic acid or its derivatives, using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylphenylacetamide moieties, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as a drug candidate for treating infections and cancer.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE can be compared with other thienopyrimidine derivatives, such as:

    2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.

    2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

The uniqueness of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N3O2S2

Molecular Weight

437.6 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C23H23N3O2S2/c1-2-16-8-10-18(11-9-16)24-20(27)15-30-23-25-19-12-13-29-21(19)22(28)26(23)14-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,24,27)

InChI Key

AJPKOTNPUQFUMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.